Diclofenac diethylamine

Vue d'ensemble

Description

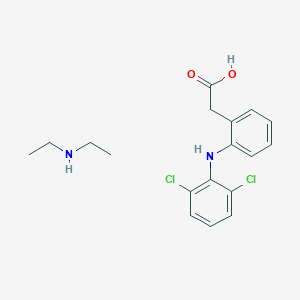

Le diclofénac diéthylamine est un anti-inflammatoire non stéroïdien (AINS) couramment utilisé pour traiter la douleur et l'inflammation. Il s'agit d'un dérivé de l'acide phénylacétique et il est connu pour son efficacité dans la gestion de conditions telles que l'arthrose, la polyarthrite rhumatoïde et la spondylarthrite ankylosante . Le diclofénac diéthylamine agit en inhibant les enzymes cyclo-oxygénases-1 et cyclo-oxygénases-2, qui sont responsables de la production de prostaglandines, des composés qui contribuent à l'inflammation et à la douleur .

Mécanisme D'action

Target of Action

Diclofenac diethylamine primarily targets cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound acts by inhibiting the activity of COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are key mediators in the inflammatory response .

Pharmacokinetics

This compound exhibits the following ADME properties:

- Absorption : When given orally, the absorption of diclofenac is rapid and complete .

- Distribution : Diclofenac is over 99.7% bound to serum proteins, primarily albumin .

- Metabolism : Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine .

- Excretion : The drug is excreted via bile (35%) and urine (65%) .

These properties impact the bioavailability of this compound, with its high protein binding contributing to its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate the signs and symptoms of conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation in which this compound is delivered can significantly enhance its solubility and release kinetics . Therapeutic Deep Eutectic Systems (THEDES), a novel, green, and biocompatible solvent system, has been shown to enhance the solubility of this compound by approximately tenfold compared to conventional solvents like dimethyl sulfoxide and ethanol .

Analyse Biochimique

Biochemical Properties

Diclofenac diethylamine interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This interaction is crucial in its role as an NSAID, as it directly influences the biochemical reactions involved in inflammation and pain signaling .

Cellular Effects

The primary cellular effect of this compound is the reduction of inflammation and pain signaling. By inhibiting COX-1 and COX-2 enzymes, it decreases the production of PGs, which are key players in these processes . This can influence various cellular processes, including cell signaling pathways and gene expression related to inflammation and pain.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of PGs . This results in decreased inflammation and pain signaling. The binding interactions with these enzymes are crucial for its effectiveness as an NSAID .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the degradation of this compound can be influenced by various factors, such as temperature and pH

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that diclofenac can cause a high death rate among certain species at high doses

Metabolic Pathways

This compound is involved in metabolic pathways related to the production of PGs. It interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is distributed within cells and tissues primarily through its interaction with COX-1 and COX-2 enzymes

Subcellular Localization

The subcellular localization of this compound is likely related to its target enzymes, COX-1 and COX-2, which are found in various compartments within the cell

Méthodes De Préparation

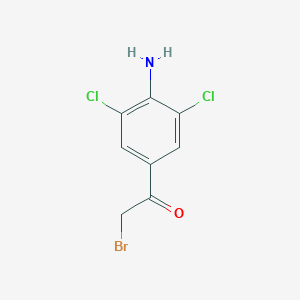

Voies synthétiques et conditions réactionnelles : La synthèse du diclofénac diéthylamine implique généralement la réaction de la 2,6-dichloroaniline avec l'acide phénylacétique. Le processus comprend les étapes suivantes :

Nitration : La 2,6-dichloroaniline est nitrée pour former la 2,6-dichloro-4-nitroaniline.

Réduction : Le groupe nitro est réduit en groupe amino, ce qui donne de l'acide 2,6-dichloro-4-aminophénylacétique.

Amidation : Le groupe amino est ensuite mis à réagir avec l'acide phénylacétique pour former le diclofénac.

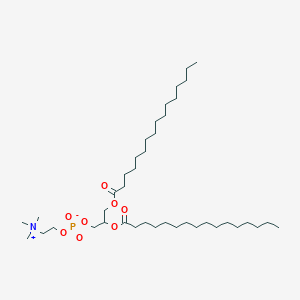

Méthodes de production industrielle : Dans les milieux industriels, le diclofénac diéthylamine est souvent produit en utilisant une formulation d'émulgel. Cela implique de combiner du myristate d'isopropyle, de l'alcool isopropylique et du propylène glycol comme exhausteurs de pénétration, avec du carbomer 980 comme matrice de gel aqueuse. La paraffine liquide est utilisée comme matrice en phase huileuse, et le polysorbate 80 et le monostéarate/distéarate de glycérol sont utilisés comme émulsifiants .

Analyse Des Réactions Chimiques

Types de réactions : Le diclofénac diéthylamine subit diverses réactions chimiques, notamment :

Oxydation : Le diclofénac peut être oxydé pour former des dérivés de quinone-imine.

Réduction : Les réactions de réduction peuvent convertir le diclofénac en ses dérivés aminés correspondants.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore gazeux ou le brome.

Principaux produits :

Oxydation : Dérivés de quinone-imine.

Réduction : Dérivés aminés.

Substitution : Dérivés halogénés du diclofénac.

4. Applications de la recherche scientifique

Le diclofénac diéthylamine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des AINS et leurs interactions avec divers agents chimiques.

Biologie : Le diclofénac diéthylamine est utilisé pour étudier les effets des AINS sur les processus cellulaires et les voies d'inflammation.

Médecine : Il est largement utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de diverses affections inflammatoires.

Industrie : Le diclofénac diéthylamine est utilisé dans la formulation de gels et de patchs topiques pour soulager la douleur

5. Mécanisme d'action

Le diclofénac diéthylamine exerce ses effets en inhibant les enzymes cyclo-oxygénases-1 et cyclo-oxygénases-2. Ces enzymes sont responsables de la production de prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. En inhibant ces enzymes, le diclofénac diéthylamine réduit la production de prostaglandines, ce qui soulage la douleur et l'inflammation .

Applications De Recherche Scientifique

Diclofenac Diethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with various chemical agents.

Biology: this compound is used to study the effects of NSAIDs on cellular processes and inflammation pathways.

Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating various inflammatory conditions.

Industry: this compound is used in the formulation of topical gels and patches for pain relief

Comparaison Avec Des Composés Similaires

Le diclofénac diéthylamine est souvent comparé à d'autres AINS tels que l'ibuprofène, le naproxène et le kétoprofène. Voici quelques points clés de comparaison :

Composés similaires :

- Ibuprofène

- Naproxène

- Kétoprofène

- Indométacine

- Piroxicam

Le diclofénac diéthylamine se distingue par son profil d'efficacité et de sécurité équilibré, ce qui en fait un AINS largement utilisé dans les milieux cliniques et de recherche.

Propriétés

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVZPANTCLRASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

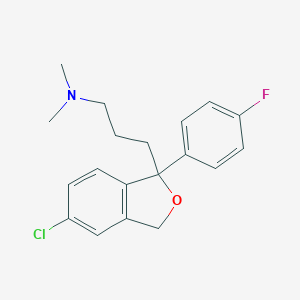

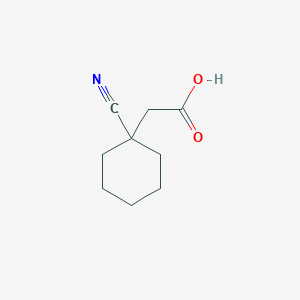

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999449 | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-16-8 | |

| Record name | Diclofenac diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

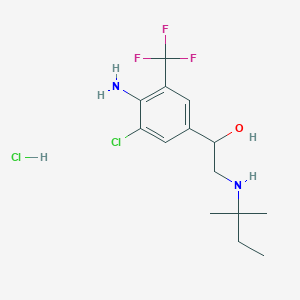

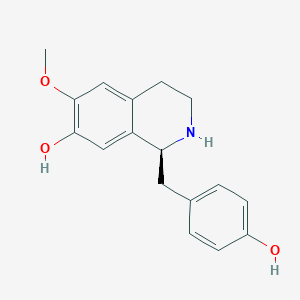

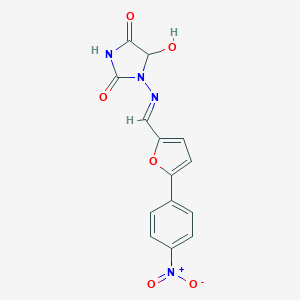

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

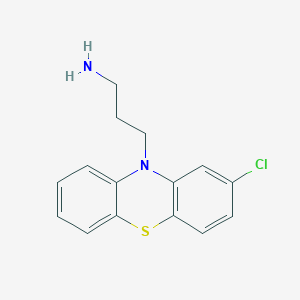

![3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)

![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)

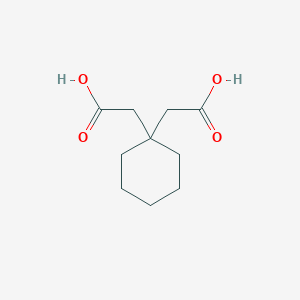

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)